n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine
Description
N2,N2,2-Trimethyl-N1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a propane-1,2-diamine moiety bearing three methyl groups. This compound belongs to a class of molecules extensively studied for their kinase inhibitory properties, particularly targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Its structural uniqueness lies in the thieno[3,2-d]pyrimidin-4-yl group, which enhances binding affinity to kinase ATP pockets, and the dimethylated propane-diamine side chain, which may improve metabolic stability and solubility compared to earlier analogs .
Properties
Molecular Formula |
C12H18N4S |
|---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
2-N,2-N,2-trimethyl-1-N-thieno[3,2-d]pyrimidin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-11-10-9(5-6-17-10)14-8-15-11/h5-6,8H,7H2,1-4H3,(H,13,14,15) |
InChI Key |
WFEYIXWKBMMKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=NC2=C1SC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, thienopyrimidine derivatives have been shown to inhibit Cyt-bd, a target in mycobacterial strains .
Comparison with Similar Compounds
Key Observations :
- The morpholine-substituted analogs (e.g., PI-103) exhibit improved pharmacokinetic profiles compared to phenol-containing derivatives like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol, which suffers from rapid degradation .
- However, solubility data remain unreported.
- Compound 13i (thieno[2,3-d]pyrimidine with a pyrazoline unit) demonstrates high selectivity for PI3Kα, suggesting that substituent positioning (e.g., pyrimidine ring isomerism) critically impacts target specificity .
Key Findings :
- The target compound shows moderate dual inhibitory activity , comparable to PI-103 but with slightly reduced potency. This may arise from steric hindrance caused by the bulkier trimethylated side chain.
- Compound 13i ’s PI3Kα selectivity (>83-fold over mTOR) highlights the importance of substituent geometry: the pyrazoline unit in 13i likely restricts binding to mTOR’s larger active site .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2,N2,2-Trimethyl-N1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine, and how can reaction conditions be optimized?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize experimental runs while identifying critical variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict energy barriers and intermediates, enabling targeted experimental validation .
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing methyl groups via H and C NMR). Single-crystal X-ray diffraction (as in ’s crystallography protocols) provides unambiguous stereochemical assignment . For impurities, use HPLC with UV/Vis detection, referencing pharmacopeial guidelines for threshold limits .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use for synthesis, personal protective equipment (PPE), and waste disposal compliant with OSHA standards. Pre-lab safety assessments should include reactivity testing (e.g., DSC for thermal stability) and toxicity screening via Ames test or zebrafish models .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) predict the compound’s reactivity and biological interactions?
- Methodological Answer : Density Functional Theory (DFT) can simulate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model ligand-receptor binding kinetics, particularly for thienopyrimidine’s interaction with kinase targets. Tools like Gaussian or ORCA are recommended, with validation via experimental IC measurements .
Q. What strategies exist for resolving contradictions between experimental data and theoretical predictions?
- Methodological Answer : Apply iterative feedback loops: refine computational models using experimental data (e.g., adjusting force fields based on crystallographic bond lengths). For conflicting bioactivity results, conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and use multivariate analysis to identify confounding variables .
Q. How can in vitro/in vivo biological activity be systematically evaluated, particularly for kinase inhibition or antitumor potential?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify off-target effects. For in vivo studies, adopt xenograft models (e.g., murine tumor implants) with pharmacokinetic monitoring of plasma half-life and metabolite identification via LC-MS/MS. Reference protocols from ’s antitumor agent evaluation .
Q. What methodologies enable impurity profiling and control during synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles with LC-MS for structural identification of byproducts. Use DoE to correlate impurity formation with process variables (e.g., excess reagent ratios). Thresholds should align with ICH Q3A/B guidelines, with stability studies under accelerated conditions (40°C/75% RH) .
Q. How can cross-disciplinary approaches (e.g., computational + experimental) enhance research outcomes?
- Methodological Answer : Integrate cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to automate data flow between quantum calculations and experimental results. Collaborative frameworks, such as ICReDD’s hybrid methodology, combine reaction prediction algorithms with high-throughput screening to prioritize synthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
